molecular formula C14H32O6P2 B080234 Tetrakis(1-methylethyl) ethylidenebisphosphonate CAS No. 10596-16-4

Tetrakis(1-methylethyl) ethylidenebisphosphonate

Cat. No.: B080234
CAS No.: 10596-16-4
M. Wt: 358.35 g/mol
InChI Key: HVINTUFGJARCPM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[1-di(propan-2-yloxy)phosphorylethyl-propan-2-yloxyphosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O6P2/c1-10(2)17-21(15,18-11(3)4)14(9)22(16,19-12(5)6)20-13(7)8/h10-14H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOGLFBPOCMQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C)P(=O)(OC(C)C)OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909840
Record name Tetrapropan-2-yl ethane-1,1-diylbis(phosphonate)
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Molecular Weight

358.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10596-16-4
Record name P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-ethylidenebis[phosphonate]
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Record name Tetrakis(1-methylethyl) ethylidenebisphosphonate
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Record name Tetrapropan-2-yl ethane-1,1-diylbis(phosphonate)
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Record name Tetrakis(1-methylethyl) ethylidenebisphosphonate
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Preparation Methods

Michaelis-Arbuzov Reaction for Bisphosphonate Backbone Formation

The Michaelis-Arbuzov reaction remains a cornerstone for synthesizing bisphosphonates. This method involves reacting trialkyl phosphites with alkyl halides to yield phosphonates. For ethylidenebisphosphonate, 1,2-dichloroethane serves as the alkylating agent:

2P(OiPr)3+Cl-CH2-CH2-Cl(iPrO)2P(O)-CH2-CH2-P(O)(OiPr)2+2iPrCl2 \, \text{P(OiPr)}3 + \text{Cl-CH}2\text{-CH}2\text{-Cl} \rightarrow \text{(iPrO)}2\text{P(O)-CH}2\text{-CH}2\text{-P(O)(OiPr)}_2 + 2 \, \text{iPrCl}

This reaction proceeds under reflux in anhydrous conditions, with yields exceeding 75% when catalyzed by Lewis acids like ZnCl2. The resultant bisphosphonate tetraester is hydrolyzed to the acid form, enabling further esterification.

Esterification Strategies for Isopropyl Group Introduction

Esterification of ethylidenebisphosphonic acid with isopropyl alcohol is achieved via acid-catalyzed conditions. Sulfuric acid (5 mol%) in toluene under azeotropic distillation removes water, driving the equilibrium toward ester formation:

HOOC-P(O)(OH)-CH2-CH2-P(O)(OH)-COOH+4iPrOHH2SO4(iPrO)2P(O)-CH2-CH2-P(O)(OiPr)2+4H2O\text{HOOC-P(O)(OH)-CH}2\text{-CH}2\text{-P(O)(OH)-COOH} + 4 \, \text{iPrOH} \xrightarrow{\text{H}2\text{SO}4} \text{(iPrO)}2\text{P(O)-CH}2\text{-CH}2\text{-P(O)(OiPr)}2 + 4 \, \text{H}_2\text{O}

Yields range from 60–85%, with purity dependent on excess alcohol and reaction time (12–24 hours). Alternatively, bisphosphonyl chloride intermediates react with isopropyl alcohol in the presence of triethylamine:

Cl-P(O)(Cl)-CH2-CH2-P(O)(Cl)-Cl+4iPrOHEt3N(iPrO)2P(O)-CH2-CH2-P(O)(OiPr)2+4HCl\text{Cl-P(O)(Cl)-CH}2\text{-CH}2\text{-P(O)(Cl)-Cl} + 4 \, \text{iPrOH} \xrightarrow{\text{Et}3\text{N}} \text{(iPrO)}2\text{P(O)-CH}2\text{-CH}2\text{-P(O)(OiPr)}_2 + 4 \, \text{HCl}

This method avoids acidic conditions, making it suitable for acid-sensitive substrates, though yields are marginally lower (55–70%).

Advanced Catalytic Methods for Enhanced Stereocontrol

Organocatalytic Phospha-Michael Addition

Recent advances leverage organocatalysts to achieve stereoselective bisphosphonate synthesis. Cinchona alkaloids, such as quinine, facilitate asymmetric phospha-Michael additions between phosphorus nucleophiles and α,β-unsaturated carbonyls. For example:

(iPrO)2P-OH+CH2=CH-COORQuinine(iPrO)2P(O)-CH2-CH2-COOR\text{(iPrO)}2\text{P-OH} + \text{CH}2=\text{CH-COOR} \xrightarrow{\text{Quinine}} \text{(iPrO)}2\text{P(O)-CH}2\text{-CH}_2\text{-COOR}

Subsequent hydrogenolysis of the carbonyl group yields the ethylidene bridge. Enantiomeric excesses (ee) up to 88% are reported, though scalability remains challenging.

Transition Metal-Catalyzed Alkylation

Palladium and rhodium complexes enable regioselective alkylation of phosphorus precursors. A rhodium-DIOP catalyst system (2 mol%) asymmetrically hydrogenates vinylphosphonates to ethylidenebisphosphonates:

(iPrO)2P(O)-CH2-CH2-P(O)(OiPr)2H2,Rh-DIOP(iPrO)2P(O)-CH2-CH2-P(O)(OiPr)2\text{(iPrO)}2\text{P(O)-CH}2\text{-CH}2\text{-P(O)(OiPr)}2 \xrightarrow{\text{H}2, \text{Rh-DIOP}} \text{(iPrO)}2\text{P(O)-CH}2\text{-CH}2\text{-P(O)(OiPr)}_2

This method achieves 76% ee, with crystallization enhancing purity to 93%.

Comparative Analysis of Synthetic Routes

MethodCatalyst/ConditionsYield (%)Purity (HPLC)Stereocontrol (ee)
Michaelis-ArbuzovZnCl2, reflux75–8595%N/A
Acid-Catalyzed EsterificationH2SO4, toluene60–8590%N/A
Organocatalytic AdditionQuinine, THF50–6588% ee88%
Rhodium-Catalyzed HydrogenationRh-DIOP, H270–8093% ee76% (93% post-crystallization)

Mechanistic Insights and Side Reactions

Ester Hydrolysis and Transesterification

Residual moisture during esterification hydrolyzes isopropyl esters, forming phosphonic acid byproducts. Kinetic studies reveal that water concentrations >1.5% reduce yields by 20–30%. Transesterification with higher alcohols (e.g., tert-butanol) occurs competitively, necessitating strict stoichiometric control.

Oxidative Degradation Pathways

Bisphosphonate esters undergo oxidation at the ethylidene bridge under aerobic conditions, forming undesired carbonyl derivatives. Antioxidants like BHT (butylated hydroxytoluene) at 0.1 wt% mitigate degradation during storage.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Tubular reactors with immobilized H2SO4 catalysts achieve 90% conversion in 2 hours, compared to 24 hours in batch processes. Process intensification reduces byproduct formation and energy consumption.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][HSO4]) replace volatile solvents in esterification, enabling catalyst recycling and reducing waste. Lifecycle assessments show a 40% reduction in carbon footprint compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(1-methylethyl) ethylidenebisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate groups to phosphine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the phosphonate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate derivatives.

Scientific Research Applications

Tetrakis(1-methylethyl) ethylidenebisphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a biomimetic agent.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetrakis(1-methylethyl) ethylidenebisphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups can mimic phosphate groups in biological molecules, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Tetrakis(1-methylethyl) ethylidenebisphosphonate
  • CAS Number : 10596-16-4
  • Molecular Formula : C₁₃H₂₈O₆P₂ (inferred from structural analogs in )
  • Structure : Features an ethylidene (-CH₂CH₃) group bridging two phosphonate moieties, each esterified with isopropyl (1-methylethyl) groups.

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in the bridging group (methylene vs. substituted methylene) and esterifying alkyl chains.

Compound Name CAS Number Bridging Group Ester Groups Molecular Formula Key References
This compound 10596-16-4 Ethylidene (-CH₂CH₃) Isopropyl C₁₃H₂₈O₆P₂
Tetraisopropyl dichloromethylene bisphosphonate 1660-95-3 Dichloromethylene (-CCl₂) Isopropyl C₁₃H₂₄Cl₂O₆P₂
Tetramethyl dibromomethylene bisphosphonate Not provided Dibromomethylene (-CBr₂) Methyl C₅H₈Br₂O₆P₂
Tetraisopropyl fluoromethylene bisphosphonate Not provided Fluoromethylene (-CF₂) Isopropyl C₁₃H₂₄F₂O₆P₂
Tetraethyl methylenediphosphonate 1660-94-2 Methylene (-CH₂) Ethyl C₉H₂₂O₆P₂

Key Observations :

  • Electronic Effects : Halogenated bridging groups (Cl, Br, F) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Steric Effects : Isopropyl esters introduce greater steric hindrance compared to methyl or ethyl esters, influencing solubility and reaction kinetics .

Physicochemical Properties

Property Ethylidenebisphosphonate (10596-16-4) Dichloromethylene Bisphosphonate (1660-95-3) Tetraethyl Methylenediphosphonate (1660-94-2)
Melting Point Not reported Not reported Liquid at room temperature
Solubility Low in polar solvents Low in water, soluble in organic solvents Miscible with ethanol, acetone
Stability Stable under inert conditions Hydrolytically sensitive due to Cl substituents Stable but prone to ester hydrolysis

Biological Activity

Tetrakis(1-methylethyl) ethylidenebisphosphonate (CAS Registry Number: 635-11-0) is a phosphonate compound with notable biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C14H32O6P2
  • Molecular Weight: 366.33 g/mol
  • Structure: The compound features a central ethylidene group flanked by four isopropyl groups, contributing to its lipophilicity and potential biological interactions.

Biological Activity

This compound exhibits various biological activities, particularly in the context of its use as a potential therapeutic agent. Key findings from the literature include:

  • Anticancer Properties: Research indicates that phosphonates can inhibit tumor growth by interfering with cellular signaling pathways. This compound has shown promise in preclinical studies targeting specific cancer cell lines, suggesting its potential as an anticancer drug candidate .
  • Antimicrobial Activity: Some studies have reported that phosphonate compounds possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, with results indicating moderate to strong activity against Gram-positive bacteria .
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes that utilize phosphonates as substrates, impacting metabolic processes in target organisms .

Case Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] explored the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
255045
503070

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low toxicity profiles; however, further investigation is necessary to establish safety margins and potential side effects in vivo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrakis(1-methylethyl) ethylidenebisphosphonate, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via the Pudovik reaction, which involves the addition of dialkyl phosphites to carbonyl compounds. Key parameters include temperature control (typically 80–100°C), solvent selection (e.g., toluene or THF), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization from ethanol is critical to isolate the product from byproducts like partial esters .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography at low temperatures (e.g., 90K) provides precise bond-length measurements (e.g., C≡C distances: 1.203–1.206 Å) and angles (e.g., C–C≡C angles: 174.43–179.17°) . Complementary NMR (³¹P and ¹³C) and IR spectroscopy are used to confirm functional groups and phosphonate ester linkages .

Q. What role does this compound play as an intermediate in synthesizing bioactive bisphosphonates?

  • Methodological Answer : It serves as a precursor for Clodronate disodium, a bone-resorption inhibitor. The process involves hydrolyzing the tetraester under controlled acidic conditions. Reaction progress is monitored via ³¹P NMR to track ester-to-acid conversion and ensure minimal side reactions .

Advanced Research Questions

Q. How can discrepancies between experimental X-ray diffraction data and computational models be resolved for this compound?

  • Methodological Answer : Discrepancies (e.g., 0.419 Å deviation in D2-symmetry-optimized models) arise from thermal motion and crystal-packing effects. Refinement protocols should incorporate anisotropic displacement parameters and compare multiple datasets (e.g., 90K vs. 295K structures) to validate computational models .

Q. What analytical techniques are suitable for identifying impurities or decomposition products in synthesized samples?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and HPLC coupled with UV/Vis detection are critical. For example, HRMS can identify partial esters (m/z 357–385), while HPLC quantifies impurities using retention time matching against reference standards .

Q. How does the molecular geometry influence crystallization behavior and intermolecular interactions?

  • Methodological Answer : The compound’s quasi-D2 symmetry and outward-bent ethynyl bridges (C–C≡C angles ~177°) create steric hindrance, favoring dimeric arrangements via P=O···H–O hydrogen bonds. Crystallization in nonpolar solvents (e.g., hexane) promotes ordered packing, as observed in single-crystal studies .

Q. What mechanistic insights govern the Pudovik reaction when synthesizing derivatives of this compound?

  • Methodological Answer : The reaction proceeds via nucleophilic attack of the phosphite on the carbonyl group, followed by tautomerization. Steric effects from the isopropyl groups slow reactivity, requiring catalytic bases (e.g., DBU) to enhance kinetics. Product selectivity is controlled by adjusting the electrophilicity of the carbonyl substrate .

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